molecular formula C7H8Cl2N2S B1404612 5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride CAS No. 1351659-19-2

5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride

Cat. No. B1404612
CAS RN: 1351659-19-2
M. Wt: 223.12 g/mol
InChI Key: MGHOQEXHWIYGDN-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are found in a variety of specialized products, often fused with benzene derivatives, the so-called benzothiazoles . Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .


Synthesis Analysis

A classical method for the synthesis of heterocyclic moiety based on thiazolo [4,5- d] thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl- [1,3]thiazolo [4,5- d ] [1,3]thiazole .


Molecular Structure Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles .


Chemical Reactions Analysis

The reaction of thiazole derivatives was carried out using aqueous potassium ferricyanide as an oxidant .


Physical And Chemical Properties Analysis

Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . The thiazole ring is notable as a component of the vitamin thiamine (B1) .

Scientific Research Applications

I have conducted a search to gather information on the scientific research applications of “5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride”. Below are the unique applications across different fields, each with a detailed section:

Medicinal Chemistry: Antitumor and Cytotoxic Activity

Thiazole derivatives have been synthesized and evaluated for their cytotoxicity activity on human tumor cell lines. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer .

Green Chemistry: Environmentally Friendly Reaction Medium

Thiazole derivatives have been utilized in green chemistry techniques due to their compatibility with water, which is an economically viable, non-toxic, and environmentally friendly reaction medium .

Chemical Synthesis: Intermediate for Insecticides

The compound has been used as an intermediate in the synthesis of insecticides such as thiacloprid and thiamethoxam .

Biological Evaluation: Analgesic and Anti-inflammatory Activities

Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities in biological evaluations .

Safety and Hazards

While specific safety and hazard information for “5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride” is not available, it’s important to handle all chemicals with care. Some thiazole derivatives can cause eye irritation, skin irritation, and may be harmful if swallowed or inhaled .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Future research may focus on the development of new thiazole-based compounds with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

5-(chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2S.ClH/c1-5-6(4-8)10-2-3-11-7(10)9-5;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHOQEXHWIYGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1351659-19-2
Record name 5-(chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
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5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
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5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
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5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride

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